1-(Phenylthio)pentane-2,4-dione

Intramolecular hydrogen bond DFT calculations Vibrational spectroscopy

1-(Phenylthio)pentane-2,4-dione (also indexed as 3-phenylthio-2,4-pentanedione, CAS 22805-23-8, molecular formula C₁₁H₁₂O₂S) is an α-phenylthio-substituted β-diketone belonging to the acetylacetone family. The compound exists predominantly in the intramolecularly hydrogen-bonded cis-enol form, a feature that fundamentally distinguishes it from the parent acetylacetone (AA) and other 3-substituted analogs.

Molecular Formula C11H12O2S
Molecular Weight 208.28 g/mol
Cat. No. B8277588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Phenylthio)pentane-2,4-dione
Molecular FormulaC11H12O2S
Molecular Weight208.28 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)CSC1=CC=CC=C1
InChIInChI=1S/C11H12O2S/c1-9(12)7-10(13)8-14-11-5-3-2-4-6-11/h2-6H,7-8H2,1H3
InChIKeyXONQJZYCHZILBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Phenylthio)pentane-2,4-dione – Core Properties and Structural Benchmarking for Scientific Procurement


1-(Phenylthio)pentane-2,4-dione (also indexed as 3-phenylthio-2,4-pentanedione, CAS 22805-23-8, molecular formula C₁₁H₁₂O₂S) is an α-phenylthio-substituted β-diketone belonging to the acetylacetone family [1]. The compound exists predominantly in the intramolecularly hydrogen-bonded cis-enol form, a feature that fundamentally distinguishes it from the parent acetylacetone (AA) and other 3-substituted analogs [2]. Its molecular architecture—combining a bulky phenylthio substituent at the α-position with a six-membered chelate ring—produces quantifiable perturbations in hydrogen-bond energetics, tautomeric equilibrium, and metal-coordination behavior relative to both the unsubstituted parent and alkylthio/arylthio congeners [1][2].

Why Generic Substitution of 1-(Phenylthio)pentane-2,4-dione Is Scientifically Unsound


β-Diketone derivatives are not interchangeable scaffolds. The identity, size, and electronic character of the α-substituent directly control the strength of the intramolecular hydrogen bond, the position of the keto–enol equilibrium, and the thermodynamic stability of the resulting metal chelates [1][2]. For 1-(phenylthio)pentane-2,4-dione, the phenylthio group exerts a unique combination of steric bulk and resonance-mediated electron release that cannot be replicated by methylthio, methoxyphenylthio, or unsubstituted acetylacetone. Consequently, procurement of a generic “3-substituted pentane-2,4-dione” without verifying the specific substituent risks selecting a compound with measurably different hydrogen-bond energetics, enol content, and coordination chemistry—parameters that are often critical in materials science, catalysis, and spectroscopic reference applications [1][2].

Quantitative Differentiation of 1-(Phenylthio)pentane-2,4-dione Against Closest Analogs


Intramolecular Hydrogen Bond Strength: PTPD vs. Acetylacetone

Density functional theory (DFT) calculations at the B3LYP/6-311++G** level demonstrate that the intramolecular hydrogen bond in 3-(phenylthio)pentane-2,4-dione (PTPD) is 6.1–6.8 kJ/mol stronger than in the unsubstituted parent, acetylacetone (AA) [1]. This enhancement is corroborated by experimental OH/OD stretching, in-plane bending, and O···O stretching frequencies, as well as ¹H NMR chemical shift data [1].

Intramolecular hydrogen bond DFT calculations Vibrational spectroscopy

Near-Complete Enolization: PTPD vs. Acetylacetone

¹H NMR studies in CDCl₃ at 20 °C show that acetylacetone (AA) exists as 81% enol, whereas 3-(phenylthio)pentane-2,4-dione (PTPD) is almost completely in the cis-enol form [1]. This near-quantitative enolization is attributed to the combined steric and resonance effects of the phenylthio group, which stabilize the chelated enol tautomer far beyond what is observed for AA or for α-alkyl-substituted analogs such as benzylacetylacetone (36% enol) [1].

Keto-enol tautomerism NMR spectroscopy Conformational analysis

Thio-Substituent Effect on Hydrogen Bond Strength: Phenylthio vs. Methylthio vs. Methoxyphenylthio

A comparative DFT study (B3LYP/6-311++G**) across 3-thio-substituted pentane-2,4-diones reveals that all thio derivatives exhibit stronger intramolecular hydrogen bonds than acetylacetone, but the magnitude of the enhancement varies with the substituent [1]. Quantum Theory of Atoms in Molecules (QTAIM) topological parameters and Natural Bond Orbital (NBO) charge transfer energies consistently show that the phenylthio group (PTPD) delivers a larger stabilization than the methylthio group (MTPD), while the ortho- and para-methoxyphenylthio derivatives (o-MPTPD, p-MPTPD) introduce additional resonance perturbations that further modulate hydrogen bond strength [1].

Substituent effects Intramolecular hydrogen bond QTAIM

Metal Chelate Stability and Chromatographic Behavior: Phenylthio-Substituted Acetylacetonates

Metal complexes prepared from 3-phenylthioacetylacetone exhibit distinct chromatographic retention on silica gel compared with complexes derived from 3-butylthio-, 3-benzenesulfonato-, and 3-acetoxyacetylacetone, reflecting the influence of the α-substituent on chelate polarity and stability [1]. The phenylthio substituent imparts sufficient stability for chromatographic isolation while retaining a reactivity profile that differs from the acetoxy derivative, whose ester group shows markedly decreased reactivity toward standard transformations [1].

Metal acetylacetonates Chelate stability Silica gel chromatography

High-Value Application Scenarios for 1-(Phenylthio)pentane-2,4-dione Based on Verifiable Differentiation


Spectroscopic Reference Standard for Strong Intramolecular Hydrogen Bonds

Because PTPD exhibits a rigorously characterized, near-100% enol form with a hydrogen bond strength 6.1–6.8 kJ/mol above that of acetylacetone, it serves as an ideal calibrant for IR, Raman, and NMR studies of intramolecular hydrogen bonding in β-dicarbonyl systems. Its fully assigned vibrational spectrum, coupled with DFT-validated normal mode analyses, provides a benchmark that the parent AA (81% enol) cannot match due to residual keto tautomer interference [1].

Preorganized Enol Ligand for Metal Coordination Chemistry

The quantitative enolization of PTPD means the chelating geometry is preorganized in solution, reducing the entropic penalty for metal binding relative to AA or alkyl-substituted analogs. This property is particularly valuable for the synthesis of metal acetylacetonates where a single, well-defined tautomeric species is required for reproducible stoichiometry and crystallinity. The chromatographic stability of the resulting phenylthio-substituted chelates further facilitates purification [1][3].

Structure–Property Studies of Thio-Substituent Electronic Effects

The phenylthio group is electronically distinct from methylthio and methoxyphenylthio substituents. Researchers investigating how substituent electronic character modulates hydrogen bond strength, keto–enol equilibrium, or chelate stability can use PTPD as a well-defined intermediate case between the simpler methylthio analog (MTPD) and the resonance-enhanced methoxyphenylthio analogs (o-MPTPD, p-MPTPD), all of which have been characterized within the same theoretical and experimental framework [2].

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